ethyl 4-{[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]carbonyl}piperazine-1-carboxylate
CAS No.: 695218-45-2
Cat. No.: VC5084038
Molecular Formula: C22H27N3O5
Molecular Weight: 413.474
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 695218-45-2 |
|---|---|
| Molecular Formula | C22H27N3O5 |
| Molecular Weight | 413.474 |
| IUPAC Name | ethyl 4-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C22H27N3O5/c1-2-30-22(29)24-13-11-23(12-14-24)19(26)15-7-9-16(10-8-15)25-20(27)17-5-3-4-6-18(17)21(25)28/h7-10,17-18H,2-6,11-14H2,1H3 |
| Standard InChI Key | MZDCJAPBIUAZNA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O |
Introduction
Ethyl 4-{[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]carbonyl}piperazine-1-carboxylate is a complex organic compound that combines elements of isoindole and piperazine structures. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and structural components.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step organic reactions. For similar compounds, reactions might include the formation of amide bonds between the piperazine and phenylcarbonyl components, possibly facilitated by coupling agents like carbonyl chlorides or diphosgene, as seen in the synthesis of related piperazine derivatives .
Potential Applications
Compounds with similar structures are often explored for their medicinal properties, including antimicrobial, antiviral, or anticancer activities. The presence of the isoindole and piperazine rings suggests potential interactions with biological targets, although specific applications would depend on detailed biochemical studies.
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Potential for antimicrobial, antiviral, or anticancer activities due to its structural components. |
| Biological Interactions | May interact with specific biological targets, influencing cellular processes. |
Research Findings and Future Directions
While specific research findings on this compound are not available, studies on similar compounds highlight the importance of detailed biochemical analysis to understand their efficacy and safety profiles. Future research should focus on characterizing its biological activity, pharmacokinetics, and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume